molecular formula C6H7ClN2O B599975 5-Chloro-6-methoxypyridin-3-amine CAS No. 158387-20-3

5-Chloro-6-methoxypyridin-3-amine

Cat. No. B599975
M. Wt: 158.585
InChI Key: XSUGEKNUDFVPPO-UHFFFAOYSA-N
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Description

“5-Chloro-6-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.58 g/mol . The InChI code for this compound is 1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study describes a safe and efficient synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for lumacaftor, which avoids the utilization of peroxide .


Molecular Structure Analysis

The molecular structure of “5-Chloro-6-methoxypyridin-3-amine” can be represented by the InChI code 1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 . The compound has a molecular weight of 158.58 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-6-methoxypyridin-3-amine” include a molecular weight of 158.58 g/mol . The compound has a molecular formula of C6H7ClN2O .

Scientific Research Applications

  • Nitration and Hydrolysis of Pyridine Derivatives : The study by Bissell and Swansiger (1987) discusses the nitration of 3-chloro-5-methoxypyridine N-oxide, yielding mononitration and dinitration products. This highlights the chemical reactivity of related compounds, which could have implications for developing new materials or pharmaceuticals (Bissell & Swansiger, 1987).

  • Stability of Imino Macrocycles in Water : Saggiomo and Lüning (2008) examined the stability of imines derived from 4-methoxypyridine-2,6-dicarbaldehyde in water. This kind of stability in aqueous environments is crucial for applications in biological systems and drug development (Saggiomo & Lüning, 2008).

  • Synthesis and Biological Activity of Pyridin Derivatives : Lu Jiu-fu et al. (2015) synthesized and analyzed the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative, demonstrating moderate anticancer activity. This suggests potential pharmaceutical applications for structurally similar compounds (Lu Jiu-fu et al., 2015).

  • Nucleophilic Amination for Medicinal Interest : The research by Pang, Kaga, and Chiba (2018) developed a method for nucleophilic amination of methoxypyridines, which can lead to aminopyridines of medicinal interest. This method could be applicable for synthesizing derivatives of 5-Chloro-6-methoxypyridin-3-amine (Pang, Kaga, & Chiba, 2018).

  • Synthesis of Pyridazine Derivatives : Bryant, Kunng, and South (1995) developed a large-scale synthesis method for 3-chloro-5-methoxypyridazine. Such synthetic methodologies could be relevant for the preparation of 5-Chloro-6-methoxypyridin-3-amine derivatives (Bryant, Kunng, & South, 1995).

  • Structural Characterization of Thiazoles : Böck et al. (2021) reported the synthesis and structural characterization of N-(6-methoxypyridin-3-yl) thiazoles. Understanding the structure and properties of such compounds aids in their application in pharmaceuticals and material science (Böck et al., 2021).

properties

IUPAC Name

5-chloro-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUGEKNUDFVPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724632
Record name 5-Chloro-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-methoxypyridin-3-amine

CAS RN

158387-20-3
Record name 5-Chloro-6-methoxy-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158387-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-methoxypyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
1
Citations
C Pissot Soldermann, O Simic, M Renatus… - Journal of medicinal …, 2020 - ACS Publications
… of 4-nitrophenyl carbonochloridate (92 mg, 0.46 mmol) in 1,2-DCE (10 mL) was added collidine (102 μL, 0.76 mmol), followed by a solution of 5-chloro-6-methoxypyridin-3-amine (60 mg…
Number of citations: 19 pubs.acs.org

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